molecular formula C20H14N2O3S B5772627 4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine

4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine

Cat. No.: B5772627
M. Wt: 362.4 g/mol
InChI Key: HBLFCLDAYVDMHL-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine is a synthetic thieno[2,3-d]pyrimidine derivative offered for research use in oncology and chemical biology. This compound belongs to a class of small molecules that have demonstrated significant research value in targeting cancer cell survival pathways, particularly under metabolic stress conditions. Structurally related analogs, such as certain amuvatinib derivatives, have been shown to exhibit selective toxicity towards tumor cells subjected to glucose starvation, a common feature of the tumor microenvironment . The core thienopyrimidine scaffold is frequently explored in medicinal chemistry for its potential as a kinase inhibitor and its role in interfering with critical cellular processes. Research on similar compounds indicates that the mechanism of action may involve the disruption of mitochondrial function, leading to the loss of mitochondrial membrane potential and ultimately inducing cell death in metabolically compromised cancer cells . Furthermore, thieno- and furo-pyrimidine derivatives are investigated for their activity as potassium channel inhibitors, suggesting broader potential applications in cardiovascular and neurological research . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the available scientific literature on related structures for further insight into potential applications and mechanisms.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c1-12-21-19(25-14-7-8-16-17(9-14)24-11-23-16)15-10-18(26-20(15)22-12)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLFCLDAYVDMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine typically involves multiple steps. One common synthetic route starts with the preparation of the thienopyrimidine core, followed by the introduction of the benzodioxole and phenyl groups. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification techniques .

Chemical Reactions Analysis

4-(1,3-Benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

4-(1,3-Benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. Studies have explored its use in developing drugs for various diseases, including cancer and neurological disorders.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.

    Chemical Biology: It is used as a tool compound to probe biological pathways and molecular mechanisms

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the context of its use, such as in medicinal or biological research .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences and similarities with analogues reported in the literature:

Compound Name/Structure Substituents Key Features Reference
4-(1,3-Benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine 4: Benzodioxoloxy; 2: Methyl; 6: Phenyl Electron-rich benzodioxol group enhances lipophilicity; phenyl at C6 may improve π-π stacking. Hypothetical
5-Methyl-4-thio-6-(1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine 4: Thione; 5: Methyl; 6: Oxadiazole Oxadiazole introduces hydrogen-bonding potential; thione group increases polarity. Moderate antimicrobial activity against Proteus vulgaris and Pseudomonas aeruginosa .
4-(4-Trifluoromethylphenoxy)thieno[2,3-d]pyrimidine 4: CF3-substituted phenoxy Electron-withdrawing CF3 group enhances antimicrobial activity compared to unsubstituted phenoxy derivatives .
3-Amino-5-methyl-2-(alkylthio)-4-oxo-N-arylthieno[2,3-d]pyrimidine-6-carboxamides 6: Carboxamide; 4: Oxo Carboxamide improves solubility; oxo group facilitates hydrogen bonding. No explicit bioactivity reported .
Paroxetine-related compounds (e.g., 3-[(1,3-benzodioxol-5-yloxy)methyl]piperidine) Benzodioxoloxy on piperidine scaffold Benzodioxol substituents are associated with CNS activity (e.g., serotonin reuptake inhibition in paroxetine) .

Key Research Findings and Implications

Substituent-Driven Activity: Electron-withdrawing groups (CF3, NO2) enhance antimicrobial activity in phenoxy derivatives , whereas electron-donating benzodioxol may favor CNS-targeted applications . Thione and oxadiazole groups improve polarity and microbial target engagement .

Contradictions and Gaps: Limited data on benzodioxol-substituted thienopyrimidines in the evidence precludes direct bioactivity comparisons. Synthetic routes for the target compound remain speculative, necessitating further methodological studies.

Biological Activity

4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H24N4O2S
  • Molecular Weight : 444.55 g/mol
  • CAS Number : 374693-80-8

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of the benzodioxole group possess insecticidal activity against Aedes aegypti, the vector for several viral diseases such as dengue and Zika. The larvicidal activity was measured with LC50 values indicating effective concentrations without significant mammalian toxicity .

CompoundLC50 (μM)LC90 (μM)Reference
Temephos<10.94Not reported
Compound 4 (Benzodioxole derivative)28.9 ± 5.6162.7 ± 26.2

Anticancer Activity

The compound's thieno[2,3-d]pyrimidine structure is associated with various anticancer activities. In vitro studies have shown that thienopyrimidine derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have indicated that these compounds can effectively target cancer cells with minimal cytotoxicity to normal cells.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of related compounds in the thieno[2,3-d]pyrimidine class. For example, certain derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This suggests that the compound may possess a mechanism of action similar to non-steroidal anti-inflammatory drugs (NSAIDs), providing a basis for further exploration in inflammatory disease treatment.

Case Studies and Research Findings

  • Inhibition of Prostaglandin Synthesis : A study reported that thienopyrimidine derivatives significantly inhibited prostaglandin synthesis in various in vitro systems, showcasing their potential as anti-inflammatory agents with improved safety profiles compared to traditional NSAIDs .
  • Cytotoxicity Assessment : In a cytotoxicity evaluation involving human peripheral blood mononuclear cells, compounds derived from this scaffold exhibited low cytotoxicity even at high concentrations (up to 5200 μM), indicating a favorable safety profile for further development .
  • Mechanistic Studies : Ongoing research aims to elucidate the specific molecular mechanisms by which these compounds exert their biological effects, including their interaction with cellular pathways involved in cancer and inflammation.

Q & A

Q. What are the optimized synthetic routes for 4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine?

The synthesis typically involves multi-step nucleophilic aromatic substitution and cyclization reactions. A validated approach includes:

  • Step 1: Reacting 2,4-dichlorothieno[2,3-d]pyrimidine with 1,3-benzodioxol-5-ol under alkaline conditions (e.g., NaOH in acetone/water) at 70°C for 24 hours to substitute the 4-chloro position .
  • Step 2: Introducing the 2-methyl group via palladium-catalyzed cross-coupling or direct alkylation, followed by purification using flash chromatography (hexane/ethyl acetate) .
  • Yield Optimization: Adjusting stoichiometric ratios (e.g., phenol derivatives in excess) and solvent systems (DMSO:water for crystallization) improves yields to ~80% .

Q. How is the compound characterized post-synthesis?

Key analytical methods include:

  • 1H NMR (DMSO-d6): Peaks at δ 6.08 (s, 2H, CH2), 7.94 (s, 1H, pyrimidine), and 8.67 (s, 1H, pyrimidine) confirm the benzodioxole and pyrimidine moieties .
  • LC-MS: A molecular ion peak at m/z 383.0 [M+H]<sup>+</sup> validates molecular weight (C21H15N2O3S) .
  • X-ray Crystallography: SHELX software refines crystal structures, with ORTEP-3 GUI visualizing hydrogen-bonding patterns and molecular packing .

Q. What initial biological activities have been reported?

  • Antitumor Activity: Thieno[2,3-d]pyrimidine derivatives exhibit cytotoxicity against HCT-116 (colonic carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with IC50 values <10 µM .
  • Experimental Drug Status: Listed in DrugBank (ID: DB07008) as an experimental NOS3 inhibitor, suggesting potential cardiovascular or anti-inflammatory applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

  • Substituent Modification: Replace the benzodioxole group with fluorinated aryl rings (e.g., 4-fluorophenyl) to assess electronic effects on binding affinity .
  • Core Scaffold Variation: Introduce sulfonyl or carboxamide groups at the 2-methyl position to evaluate steric and hydrogen-bonding interactions .
  • Assay Design: Test derivatives in orthogonal assays (e.g., enzymatic inhibition for NOS3, cell viability assays) to correlate structural changes with activity .

Q. How can contradictions in biological data across studies be resolved?

  • Case Example: Discrepancies in cytotoxicity data may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines and validate with positive controls (e.g., doxorubicin) .
  • Data Normalization: Apply statistical tools (e.g., Grubbs’ test) to identify outliers and use dose-response curves (four-parameter logistic model) for IC50 calculation .

Q. What computational strategies predict binding modes and target interactions?

  • Molecular Docking: Use AutoDock Vina to model interactions with NOS3 (PDB: 1NOS). Key residues (e.g., Trp372, Glu377) form hydrogen bonds with the benzodioxole oxygen and pyrimidine nitrogen .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Methodological Notes

  • Crystallography: Refine diffraction data using SHELXL (λ = 1.54178 Å, R1 < 5%) and visualize with ORTEP-3 .
  • Synthetic Reproducibility: Monitor reaction progress via TLC (silica gel, UV detection) and optimize inert atmosphere (N2) for moisture-sensitive steps .

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